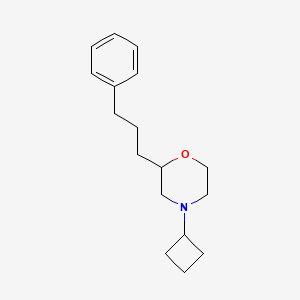
4-cyclobutyl-2-(3-phenylpropyl)morpholine
Overview
Description
4-cyclobutyl-2-(3-phenylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 4-cyclobutyl-2-(3-phenylpropyl)morpholine is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It may also interact with various receptors in the brain, such as the mu-opioid receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclobutyl-2-(3-phenylpropyl)morpholine can produce a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve mood and cognitive function, and reduce the severity and frequency of seizures. It may also have neuroprotective effects and promote the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-cyclobutyl-2-(3-phenylpropyl)morpholine is its versatility in terms of its pharmacological activities. It has been found to exhibit a wide range of effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 4-cyclobutyl-2-(3-phenylpropyl)morpholine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of neurological disorders such as depression, anxiety, and epilepsy. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the underlying causes of these disorders. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, particularly with long-term use.
Scientific Research Applications
4-cyclobutyl-2-(3-phenylpropyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been investigated for its potential use as a treatment for depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
4-cyclobutyl-2-(3-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-6-15(7-3-1)8-4-11-17-14-18(12-13-19-17)16-9-5-10-16/h1-3,6-7,16-17H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEVCRCQPVFSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCOC(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-2-(3-phenylpropyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine](/img/structure/B3819137.png)
![2-[1-(2-furylmethyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B3819142.png)
![8-chloro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3819148.png)
![4-[3-(1H-pyrazol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B3819153.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-cyclohexene-1-carboxamide](/img/structure/B3819160.png)
![1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone](/img/structure/B3819167.png)
![1-(1-azepanyl)-3-[3-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3819170.png)
![1-[1-(4-chloro-2-methylphenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B3819186.png)
![N-{2-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-2-oxoethyl}benzamide](/img/structure/B3819192.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B3819208.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopentanecarboxamide](/img/structure/B3819211.png)
![{[5-(1H-indol-3-ylmethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3819213.png)
![methyl (2S)-cyclopropyl({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)acetate](/img/structure/B3819224.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3819226.png)